![molecular formula C27H28N4O3S B2377810 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 361478-67-3](/img/structure/B2377810.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
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Overview
Description
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. They are part of the core structure of some natural products such as histidine, purine, histamine, and DNA-based structures . These derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it has been evaluated for its inhibitory activity against influenza A and CoxB3 viruses .
- The study synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and found that certain compounds (80a, 80b, 81a, 82a, and 83a) exhibited potent anti-TB activity .
- Understanding its solubility in organic solvents is crucial for inkjet printing technology, a next-generation method for OLED production .
Antiviral Activity
Antitubercular Activity
Organic Light-Emitting Diodes (OLEDs)
Other Potential Applications
Future Directions
Benzimidazole derivatives have become an important synthon in the development of new drugs . Therefore, the research and development of new benzimidazole derivatives, including “N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide”, could be a promising direction for future research in medicinal chemistry.
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-31(16-18)35(33,34)21-13-11-20(12-14-21)27(32)30-23-8-4-3-7-22(23)26-28-24-9-5-6-10-25(24)29-26/h3-14,18-19H,15-17H2,1-2H3,(H,28,29)(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVOPMUYYEMRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
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